3-(2-Formylphenyl)picolinic acid
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Overview
Description
3-(2-Formylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a formyl group attached to the phenyl ring, which is further connected to the picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Formylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Formylphenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: The major product is 3-(2-Carboxyphenyl)picolinic acid.
Reduction: The major product is 3-(2-Hydroxymethylphenyl)picolinic acid.
Substitution: Various substituted derivatives of this compound can be formed depending on the substituents introduced.
Scientific Research Applications
3-(2-Formylphenyl)picolinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Formylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and inhibit the function of these proteins, which are involved in various cellular processes, including viral replication and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Formylphenyl)picolinic acid
- 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid
- 4-Amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid
Uniqueness
3-(2-Formylphenyl)picolinic acid is unique due to the position of the formyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other picolinic acid derivatives and can lead to different chemical and biological properties .
Properties
IUPAC Name |
3-(2-formylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-14-12(11)13(16)17/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEROYSEVBHZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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